REACTION_CXSMILES
|
[CH3:1]I.O[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])C(O)=O.[C:16](=[O:19])([O-])[O-:17].[K+].[K+].CN([CH:25]=[O:26])C>>[CH3:1][O:17][C:16](=[O:19])[C:6]1[CH:10]=[CH:11][C:12]([N+:13]([O-:15])=[O:14])=[C:4]([O:26][CH3:25])[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
463 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was further agitated at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was further added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the deposited solids were obtained by filtration
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)[N+](=O)[O-])OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |